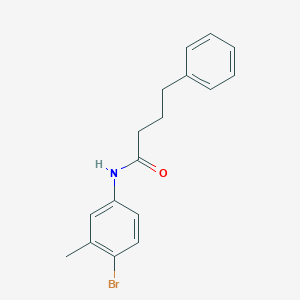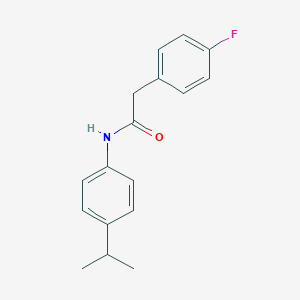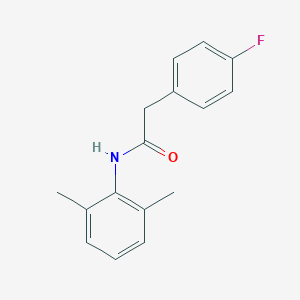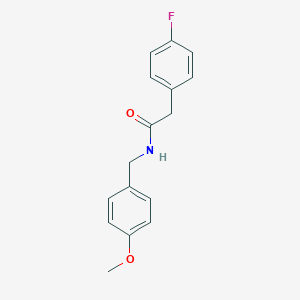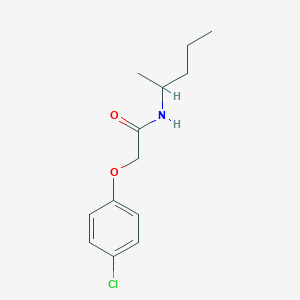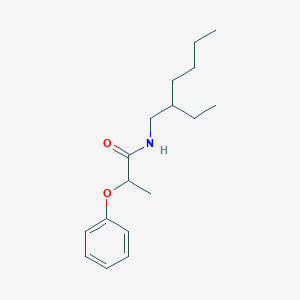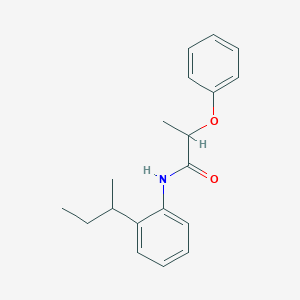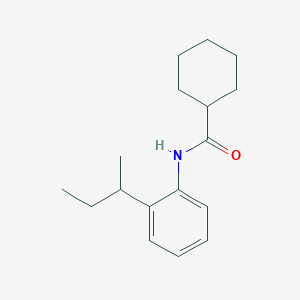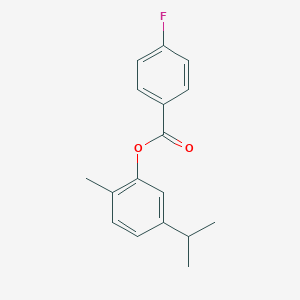
2,5-Dimethylphenyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 2-thiophenecarboxylate, also known as DMTF, is a chemical compound that belongs to the class of thiophene carboxylates. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2,5-Dimethylphenyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, 2,5-Dimethylphenyl 2-thiophenecarboxylate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2,5-Dimethylphenyl 2-thiophenecarboxylate has also been found to activate the Nrf2-ARE signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2,5-Dimethylphenyl 2-thiophenecarboxylate has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2,5-Dimethylphenyl 2-thiophenecarboxylate has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
2,5-Dimethylphenyl 2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various scientific fields. However, 2,5-Dimethylphenyl 2-thiophenecarboxylate also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 2,5-Dimethylphenyl 2-thiophenecarboxylate. One direction is to further investigate its potential applications in drug discovery. 2,5-Dimethylphenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of other compounds with potential therapeutic effects. Therefore, it would be interesting to explore the potential of these compounds in treating various diseases. Another direction is to further investigate the mechanism of action of 2,5-Dimethylphenyl 2-thiophenecarboxylate. Understanding how 2,5-Dimethylphenyl 2-thiophenecarboxylate exerts its biological effects could lead to the development of more effective therapies. Finally, it would be interesting to explore the potential of 2,5-Dimethylphenyl 2-thiophenecarboxylate as a fluorescent probe for detecting thiols in biological samples. This could have important applications in the diagnosis and treatment of various diseases.
合成方法
2,5-Dimethylphenyl 2-thiophenecarboxylate can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2,5-dimethylphenyl magnesium bromide with 2-thiophenecarboxylic acid chloride in the presence of a catalyst such as copper iodide. The resulting product is then purified through recrystallization to obtain pure 2,5-Dimethylphenyl 2-thiophenecarboxylate.
科学研究应用
2,5-Dimethylphenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. 2,5-Dimethylphenyl 2-thiophenecarboxylate has also been studied for its potential use as a fluorescent probe for detecting thiols and as a ligand for metal ions. In addition, 2,5-Dimethylphenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
属性
分子式 |
C13H12O2S |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-9-5-6-10(2)11(8-9)15-13(14)12-4-3-7-16-12/h3-8H,1-2H3 |
InChI 键 |
ODTHRHFRNGEFHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CS2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




